N-(3-cyanothiophen-2-yl)-2,2-diphenylacetamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-2,2-diphenylacetamide is a heterocyclic amide derivative that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with a cyano group and a diphenylacetamide moiety, making it a versatile molecule for synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-2,2-diphenylacetamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2,2-diphenylacetic acid. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dimethylformamide (DMF) and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2,2-diphenylacetamide involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide
Uniqueness
N-(3-cyanothiophen-2-yl)-2,2-diphenylacetamide is unique due to the presence of the diphenylacetamide moiety, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c20-13-16-11-12-23-19(16)21-18(22)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,17H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYYFRVCJCKYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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